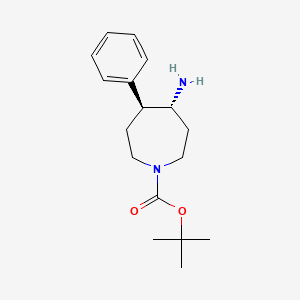
Tert-butyl (4R,5S)-4-amino-5-phenylazepane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (4R,5S)-4-amino-5-phenylazepane-1-carboxylate, commonly known as Boc-4-amino-5-phenylpentanoic acid, is a chemical compound used in scientific research. It is a derivative of the amino acid valine and has a molecular formula of C16H25NO3. Boc-4-amino-5-phenylpentanoic acid has gained significant attention in recent years due to its potential applications in drug discovery and development.
Mechanism of Action
The mechanism of action of Boc-4-amino-5-phenylpentanoic acid is not well understood. However, it is believed to act as a substrate for enzymes that cleave peptides. It may also interact with proteins and other biomolecules in the body, leading to changes in their function.
Biochemical and Physiological Effects:
Boc-4-amino-5-phenylpentanoic acid has not been extensively studied for its biochemical and physiological effects. However, it is believed to be biologically active and may have effects on cellular processes such as protein synthesis and degradation. It may also have effects on the immune system and inflammation.
Advantages and Limitations for Lab Experiments
One advantage of using Boc-4-amino-5-phenylpentanoic acid in lab experiments is its availability and ease of synthesis. It is also relatively stable and can be stored for long periods of time. However, one limitation is that it may not be suitable for all types of experiments, as its biological activity and effects are not well understood.
Future Directions
There are several potential future directions for research on Boc-4-amino-5-phenylpentanoic acid. One area of interest is its potential as a building block for the synthesis of peptidomimetics with specific biological activities. Another area of interest is its potential as a substrate for enzymatic assays to study the activity of enzymes that cleave peptides. Additionally, further studies are needed to understand its mechanism of action and its biochemical and physiological effects.
Synthesis Methods
The synthesis of Boc-4-amino-5-phenylpentanoic acid involves several steps. It starts with the protection of the amino group of valine using tert-butoxycarbonyl (Boc) to form Boc-valine. The Boc group is then removed using trifluoroacetic acid (TFA) to yield valine. The carboxylic acid group of valine is then activated using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and reacted with 4-amino-5-phenylazepane-1-carboxylic acid to form Boc-4-amino-5-phenylpentanoic acid.
Scientific Research Applications
Boc-4-amino-5-phenylpentanoic acid has several potential applications in scientific research. It can be used as a building block in the synthesis of peptides and peptidomimetics. Peptides are important molecules in drug discovery and development, and Boc-4-amino-5-phenylpentanoic acid can be used to synthesize peptides with specific biological activities. It can also be used as a substrate in enzymatic assays to study the activity of enzymes that cleave peptides.
properties
IUPAC Name |
tert-butyl (4R,5S)-4-amino-5-phenylazepane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-17(2,3)21-16(20)19-11-9-14(15(18)10-12-19)13-7-5-4-6-8-13/h4-8,14-15H,9-12,18H2,1-3H3/t14-,15+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZWHYSSQCWEGCN-LSDHHAIUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(CC1)N)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]([C@@H](CC1)N)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl (4R,5S)-4-amino-5-phenylazepane-1-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

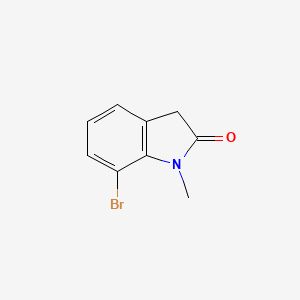
![(E)-N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-(4-nitrophenyl)acrylamide hydrochloride](/img/structure/B2887847.png)
![4-Bromo-2-{[(2-fluoro-4-methylphenyl)amino]methyl}phenol](/img/structure/B2887848.png)
![1-Benzyl-4-([1,3]thiazolo[4,5-c]pyridin-2-yl)piperazin-2-one](/img/structure/B2887849.png)
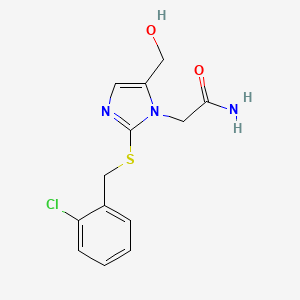

![6-morpholino-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)pyrimidine-4-carboxamide](/img/structure/B2887852.png)
![2-Chloro-1-(2-morpholin-4-yl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)propan-1-one](/img/structure/B2887855.png)
![[4-(3,4-Dimethylphenyl)sulfonyl-6-methylquinolin-3-yl]-phenylmethanone](/img/structure/B2887856.png)
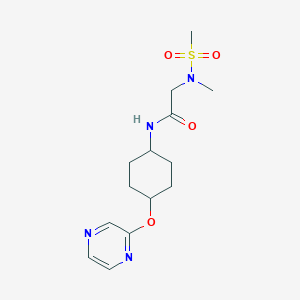
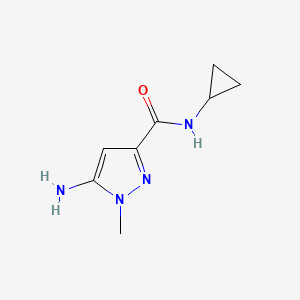


![4-(2,6-difluorophenyl)-5-methyl-2-[3-(trifluoromethyl)benzyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2887865.png)